molecular formula C9H17NO4 B8090093 Tert-butyl 3-hydroxymorpholine-4-carboxylate

Tert-butyl 3-hydroxymorpholine-4-carboxylate

Cat. No.: B8090093
M. Wt: 203.24 g/mol
InChI Key: PMXQRYYQVBPIOV-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxymorpholine-4-carboxylate: is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol. It is a derivative of morpholine, featuring a tert-butyl group and a hydroxymethyl group attached to the morpholine ring. This compound is known for its utility in various chemical and biological applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Hydroxylation of Morpholine: The synthesis of this compound typically begins with the hydroxylation of morpholine to introduce the hydroxymethyl group.

  • Protection of Hydroxyl Group: The hydroxyl group is then protected using a tert-butyl group to form the final product.

  • Reaction Conditions: The reactions are usually carried out under mild conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistency and scalability.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace the hydroxymethyl or tert-butyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may have different biological or chemical properties.

  • Reduction Products: Reduced forms of the compound, which can be useful in different applications.

  • Substitution Products: Substituted derivatives with altered functional groups, leading to new chemical properties.

Scientific Research Applications

Chemistry: Tert-butyl 3-hydroxymorpholine-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biological studies to understand the role of morpholine derivatives in various biological processes. Medicine: Industry: The compound is used in the manufacturing of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-hydroxymorpholine-4-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

  • Morpholine: The parent compound without the tert-butyl and hydroxymethyl groups.

  • N-Methylmorpholine: A morpholine derivative with a methyl group attached to the nitrogen atom.

  • Ethylmorpholine: A morpholine derivative with an ethyl group attached to the nitrogen atom.

Uniqueness: Tert-butyl 3-hydroxymorpholine-4-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer specific chemical and physical properties not found in other morpholine derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-hydroxymorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-5-13-6-7(10)11/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXQRYYQVBPIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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